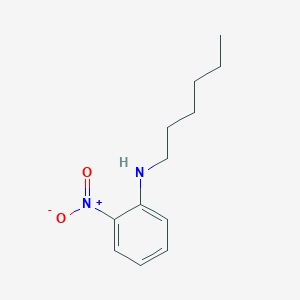N-Hexyl-2-nitroaniline
CAS No.:
Cat. No.: VC14032021
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H18N2O2 |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | N-hexyl-2-nitroaniline |
| Standard InChI | InChI=1S/C12H18N2O2/c1-2-3-4-7-10-13-11-8-5-6-9-12(11)14(15)16/h5-6,8-9,13H,2-4,7,10H2,1H3 |
| Standard InChI Key | CAGNORWIUGYFLJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCNC1=CC=CC=C1[N+](=O)[O-] |
Introduction
Chemical Identification and Structural Features
Molecular Composition and Formula
N-Hexyl-2-nitroaniline (C₁₂H₁₈N₂O₂) consists of a benzene ring with a nitro group at position 2 and a hexylamine substituent on the nitrogen atom. The molecular weight is calculated as 238.29 g/mol, analogous to N-Hexyl-2-methoxy-4-nitroaniline (252.31 g/mol) but without the methoxy group . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-Hexyl-2-nitroaniline |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| CAS Registry | Not formally assigned |
| SMILES | CCCCCCNC1=C(C=CC=C1)N+[O-] |
Spectral Characteristics
While specific spectral data for N-Hexyl-2-nitroaniline are unavailable, its structure suggests:
-
¹H NMR: Aromatic protons near δ 7.5–8.5 ppm (meta to nitro group), hexyl chain signals at δ 0.8–1.5 ppm .
-
IR Spectroscopy: Stretching vibrations for NO₂ (~1520 cm⁻¹) and N-H (~3400 cm⁻¹) .
Synthesis and Manufacturing
Alkylation of 2-Nitroaniline
2-Nitroaniline (H₂NC₆H₄NO₂) serves as the precursor. Alkylation with hexyl bromide under basic conditions (e.g., K₂CO₃) yields N-Hexyl-2-nitroaniline :
This method mirrors the synthesis of N-methyl-p-nitroaniline, where formylation precedes alkylation to avoid over-alkylation .
Nitration of N-Hexylaniline
Direct nitration of N-hexylaniline risks regioselectivity issues. Sulfonation to block the para position (as in 2-nitroaniline synthesis ) could improve ortho nitro group incorporation.
Optimization and Yield
-
Reaction Solvent: Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
-
Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve hexyl bromide reactivity.
-
Yield: Analogous N-alkylation reactions report yields >80% under optimized conditions .
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Nitroaromatics generally decompose above 200°C, releasing NOₓ gases .
-
Photoreactivity: The nitro group may undergo reduction under UV light, forming hydroxylamine derivatives .
Solubility and Partitioning
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | <0.1 (hydrophobic) |
| Ethanol | Moderately soluble |
| Dichloromethane | Highly soluble |
The octanol-water partition coefficient (log P) is estimated at 3.2–3.5, indicating high lipophilicity .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Nitroanilines are precursors to benzimidazoles and other heterocycles used in drug design . For example:
-
Anthelmintics: Benzimidazole derivatives target parasitic infections.
-
Antioxidants: Nitro groups can be reduced to amines for further functionalization.
Dye and Pigment Synthesis
Diazotization of N-Hexyl-2-nitroaniline could yield azo dyes, though the hexyl chain may sterically hinder coupling reactions .
Future Research Directions
-
Catalytic Reduction: Exploring Pd/C or enzymatic methods to convert the nitro group to an amine.
-
Polymer Chemistry: Incorporating N-Hexyl-2-nitroaniline into conductive polymers via electropolymerization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume